molecular formula C11H11NO3S B2920735 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid CAS No. 342778-82-9

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid

Cat. No. B2920735
CAS RN: 342778-82-9
M. Wt: 237.27
InChI Key: PWLPZAGOMVPORD-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid is a chemical compound with the linear formula C11H11NO3S . It has a molecular weight of 237.279 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes this compound, has been achieved through various synthetic pathways . These pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .


Chemical Reactions Analysis

Benzothiazoles, including this compound, can be synthesized from 2-aminothiophenol and aldehydes . In a visible light mediated synthesis of benzothiazoles, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Antimicrobial and Anticonvulsant Properties

One significant area of application involves the synthesis and evaluation of benzothiazole derivatives for their antimicrobial activities. For instance, derivatives synthesized from 2-amino substituted benzothiazoles have shown variable and modest activity against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Furthermore, some N-(substituted benzothiazol-2-yl)amide derivatives have been evaluated for their anticonvulsant and neuroprotective effects, with certain compounds emerging as effective anticonvulsants and displaying promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH) (Hassan, Khan, & Amir, 2012).

Antiparasitic and Anticancer Activities

Benzothiazole derivatives have also been investigated for their antiparasitic properties, with certain compounds demonstrating interesting antiproliferative activities against parasites like Trichomonas vaginalis and Leishmania infantum. These studies underscore the potential of benzothiazole derivatives in treating parasitic infections by improving host-protective mechanisms against parasites and stimulating the production of nitric oxide (Delmas et al., 2002). Additionally, benzothiazole-based compounds like 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile have shown to induce apoptosis in human leukemia cells through ROS-mitochondrial mediated death signaling, indicating their potential in cancer treatment (Repický, Jantová, & Cipak, 2009).

Corrosion Inhibition and pH Sensing

In the field of materials science, benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, showing high inhibition efficiencies and offering potential for industrial applications in corrosion protection (Hu et al., 2016). Moreover, benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been developed for physiological pH sensing, exhibiting multifluorescence emissions and high sensitivity to pH changes, suitable for highly sensitive detection of pH fluctuations in biosamples (Li et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . In this review paper, recent advances in the synthesis of benzothiazole compounds related to green chemistry were provided . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-3-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11/h2-5,8H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPZAGOMVPORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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